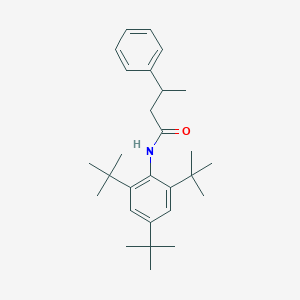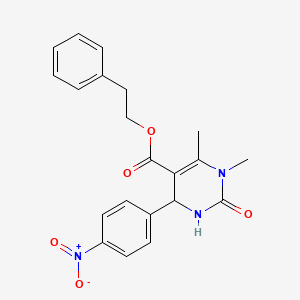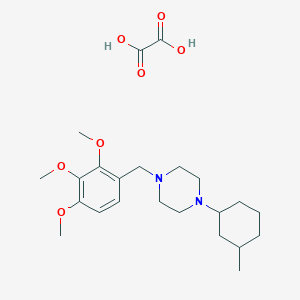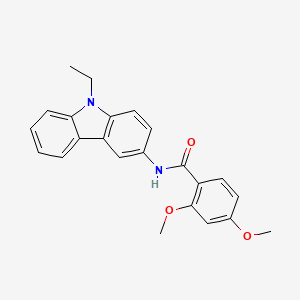
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as DPTP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DPTP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine inhibits the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a novel compound that exhibits significant anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, there are some limitations to using 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in greater detail to identify potential targets for drug development. Additionally, research could focus on developing more effective formulations of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to improve its solubility and bioavailability. Overall, the potential therapeutic applications of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzoyl piperazine in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been shown to inhibit tumor growth in vivo.
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-33-23-18-22(19-24(34-2)26(23)35-3)27(31)29-14-16-30(17-15-29)28(32)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHJKRTNLOIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
